BENZHYDRYL-TRIMETHYL-SILANE
Description
Significance of Organosilicon Compounds as Synthetic Intermediates and Reagents
Organosilicon compounds have emerged as indispensable tools for synthetic chemists. molbase.comorganic-chemistry.org Their significance stems from several key properties. The silicon-carbon bond is generally stable, allowing for the introduction and manipulation of silyl (B83357) groups throughout a synthetic sequence. organicchemistrydata.org This stability, coupled with the ability to tune the steric and electronic properties of the silicon center, provides a high degree of control over chemical reactions. organicchemistrydata.org
Organosilicon compounds are widely employed as protecting groups for sensitive functionalities, as precursors for stereospecific transformations, and as versatile nucleophilic and electrophilic partners in carbon-carbon bond-forming reactions. molbase.com The Peterson olefination, for example, utilizes α-silyl carbanions to construct alkenes with a high degree of stereocontrol. organic-chemistry.orgorganicchemistrydata.org Furthermore, the use of organosilicon reagents often leads to the formation of non-toxic and easily removable byproducts, aligning with the principles of green chemistry. d-nb.info
Overview of Benzhydryl-trimethyl-silane as a Representative Silicon-Containing Motif
This compound, with the chemical formula (C₆H₅)₂CHSi(CH₃)₃, is a prominent example of an organosilicon compound that serves as a valuable synthetic building block. This compound features a trimethylsilyl (B98337) group attached to a diphenylmethyl (benzhydryl) moiety. Its utility primarily lies in its ability to act as a precursor to the benzhydryl anion, a bulky nucleophile that can be used to introduce the diphenylmethyl group into various organic molecules. The presence of the trimethylsilyl group facilitates the generation of this carbanion under relatively mild basic conditions.
Historical Development of Benzylsilane (B11955767) Chemistry and its Relevance to this compound
The chemistry of benzylsilanes, which are compounds containing a benzyl (B1604629) group attached to a silicon atom, has a rich history. Early studies focused on the synthesis and reactivity of these compounds, revealing the stabilizing effect of the silicon atom on an adjacent carbanion. This stabilization, often attributed to σ-π conjugation, makes the benzylic protons of benzylsilanes more acidic than those of their carbon analogues, facilitating their deprotonation to form α-silyl carbanions. cdnsciencepub.com
The development of methods for the synthesis of functionalized benzylsilanes, such as the rhodium-catalyzed cross-coupling of arylzinc compounds with (iodomethyl)trimethylsilane (B1585575), has expanded the scope of their applications. organic-chemistry.org this compound can be viewed as a more sterically hindered and electronically distinct analogue of simpler benzylsilanes. The principles established in benzylsilane chemistry, particularly regarding the generation and reactivity of α-silyl carbanions, are directly applicable to understanding and utilizing the synthetic potential of this compound. The reaction of the diarylcarbenium ion with benzhydryltrimethylsilane has been shown to afford dendritic diarylmethanes, highlighting the electron-donating effect of the trimethylsilyl group. researchgate.net
Interactive Data Table: Synthesis of this compound and Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
| (Bromomethylene)dibenzene | Acetonitrile, Halogen bond donors (L16, L17) | Benzhydryl acetamide | Good to Excellent | beilstein-journals.org |
| Diphenylmethane | n-BuLi, TMEDA, THF; then (CH₃)₃SiCl | This compound | - | chemsrc.com |
| Benzhydryl bromide | Allyltrimethylsilane, Silyl Lewis acid catalyst (6a) | Allylbenzhydrylane | High | rsc.org |
Interactive Data Table: Peterson Olefination using this compound Precursors
| Aldehyde/Imine | Silyl Reagent | Activator/Conditions | Product | E/Z Ratio | Yield (%) | Reference |
| Substituted N-benzylideneaniline | α,α-bis(trimethylsilyl)toluenes | KHMDS | Stilbenes | up to 99:1 | High | unito.it |
| N-t-butanesulfinyl imines | α,α-bis(trimethylsilyl)toluene | TMSO⁻/Bu₄N⁺ | Z-Stilbenes | Excellent Z-selectivity | High | organic-chemistry.org |
| N-aryl imines | α,α-bis(trimethylsilyl)toluene | TMSO⁻/Bu₄N⁺ | E-Stilbenes | - | High | organic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6328-61-6 |
|---|---|
Molecular Formula |
C16H20Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
benzhydryl(trimethyl)silane |
InChI |
InChI=1S/C16H20Si/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI Key |
NZASVZMQNPQTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Benzhydryl Trimethyl Silane and Analogous Structures
Direct Metalation Approaches for the Generation of Silylated Carbanions
Direct metalation is a powerful technique for the formation of carbon-metal bonds, which can then be intercepted by electrophiles like chlorotrimethylsilane (B32843) to yield the desired silylated product. This process typically involves the use of a strong base, such as an organolithium reagent, to deprotonate a carbon atom adjacent to a directing metalation group (DMG). organic-chemistry.org The DMG coordinates to the metal, increasing the acidity of the ortho-protons and facilitating regioselective metalation. organic-chemistry.orgacs.org
The mechanism of directed ortho-metalation (DoM) is thought to proceed through a complex-induced proximity effect (CIPE), where the base and substrate form a pre-reaction complex that positions the base for a focused deprotonation. nih.gov The resulting organolithium species is a potent nucleophile that readily reacts with chlorotrimethylsilane (TMSCl) to form a new silicon-carbon bond. acs.orgnih.gov Silyl (B83357) groups themselves can stabilize adjacent carbanions, making them useful in the metalation of N-[(trimethylsilyl)methyl]-β-lactams. acs.org
| Reagent/Condition | Description |
| Organolithium Reagents (e.g., n-BuLi) | Strong bases used to deprotonate the substrate. acs.org |
| Directing Metalation Group (DMG) | A functional group that directs the metalation to a specific position. organic-chemistry.org |
| Chlorotrimethylsilane (TMSCl) | An electrophile that introduces the trimethylsilyl (B98337) group. acs.org |
Halogen-Metal Exchange Reactions for Silicon-Carbon Bond Formation
Halogen-metal exchange is another cornerstone in the synthesis of organosilicon compounds. This method involves the reaction of an organic halide with an organometallic reagent, typically an organolithium compound, to generate a new organometallic species and a metal halide. sinica.edu.tw This newly formed organometallic intermediate can then be reacted with a silicon electrophile to forge the desired silicon-carbon bond. cfsilicones.comwikipedia.org
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grambeed.com These reactions are instrumental in the synthesis of benzhydryl-trimethyl-silane and its analogs.
Rhodium-Catalyzed Routes for Benzylsilane (B11955767) Synthesis
Rhodium catalysts have demonstrated excellent activity in the cross-coupling of arylzinc compounds with (iodomethyl)trimethylsilane (B1585575) to produce a variety of functionalized benzylsilanes. nih.govorganic-chemistry.orgresearchgate.net A notable feature of this catalysis is that the catalytic cycle is proposed to commence with transmetalation, a departure from the more common oxidative addition pathway observed with palladium and nickel catalysts. nih.govorganic-chemistry.org The in situ generation of the rhodium complex, often from precursors like [RhCl(1,5-cyclooctadiene)]2 and a phosphine (B1218219) ligand, has proven to be highly effective. nih.govorganic-chemistry.org
| Catalyst System | Substrates | Key Feature |
| [RhCl(1,5-cyclooctadiene)]2 / dppf | Arylzinc Iodides, (Iodomethyl)trimethylsilane | Transmetalation-initiated catalytic cycle. nih.govorganic-chemistry.org |
Palladium- and Nickel-Mediated Approaches to Arylsilanes
Palladium and nickel catalysts are widely employed in the synthesis of arylsilanes. organic-chemistry.org Palladium-catalyzed Hiyama cross-coupling reactions, for instance, provide a convenient route to 3-arylazetidines from arylsilanes and 3-iodoazetidine. acs.org These reactions often exhibit broad substrate scope and mild reaction conditions. acs.org Palladium catalysts are also effective in the silylation of aryl chlorides, offering a practical method for producing aryltrimethylsilanes. organic-chemistry.orgorganic-chemistry.org
Nickel catalysis offers complementary approaches. For example, a nickel-catalyzed decarbonylative silylation of silyl ketones provides a novel route to structurally diverse arylsilanes under mild conditions. organic-chemistry.orgorganic-chemistry.orgkaust.edu.sa This method is atom-economical, generating CO as the only byproduct. organic-chemistry.org Furthermore, combined nickel and copper catalysis enables the decarbonylative silylation of esters with silylboranes, expanding the toolkit for arylsilane synthesis. nih.gov Dual nickel and iridium catalysis under visible-light irradiation allows for the preparation of arylsilanes from aryl bromides and hydrosilanes, avoiding the need for strong bases and high temperatures. rsc.org
| Catalyst | Reaction Type | Substrates |
| Palladium(II) Acetate | Hiyama Cross-Coupling | Arylsilanes, 3-Iodoazetidine acs.org |
| Palladium Complex | Silylation | Aryl Chlorides, Hexamethyldisilane organic-chemistry.org |
| Nickel(0) Complex | Decarbonylative Silylation | Silyl Ketones organic-chemistry.orgkaust.edu.sa |
| Nickel/Copper | Decarbonylative Silylation | Esters, Silylboranes nih.gov |
| Nickel/Iridium (photoredox) | Silylation | Aryl Bromides, Hydrosilanes rsc.org |
Nucleophilic Displacement Reactions for Introducing Trimethylsilyl Groups
The introduction of a trimethylsilyl group can also be achieved through nucleophilic displacement reactions. researchgate.net In this approach, a nucleophile, such as an alcohol or an amine, attacks the silicon atom of a trimethylsilyl halide, typically trimethylsilyl chloride (TMSCl), displacing the halide ion. fiveable.meontosight.ai This reaction is fundamental to the process of silylation, where polar functional groups are protected to increase their stability or volatility for analytical purposes. wikipedia.orgwikipedia.org
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net The use of a base is often necessary to neutralize the acid byproduct and to enhance the nucleophilicity of the substrate. ontosight.ai While commonly used for protecting groups, this fundamental reaction also serves as a method for creating silicon-carbon bonds when a carbanion acts as the nucleophile.
Electrochemical Synthesis Methods for Organosilanes
Electrochemical methods present a modern and often more sustainable alternative for the synthesis of organosilanes. electrochem.orgrsc.org These techniques can circumvent the need for hazardous reagents like alkali metals. electrochem.org The electrochemical formation of silicon-carbon bonds can be achieved by the electrolysis of organic halides in the presence of chlorosilanes. electrochem.org This one-step process can afford high yields of the desired organosilane. electrochem.org
A general electrochemical method has been developed for the synthesis of a diverse array of disilanes and oligosilanes from chlorosilanes. nih.govchemrxiv.org This approach provides a milder alternative to the traditional Wurtz coupling. nih.govchemrxiv.org The electrochemical reduction of chlorosilanes can generate silyl anion intermediates, which are otherwise challenging to produce, allowing for the synthesis of novel oligosilanes through heterocoupling. nih.gov
| Electrochemical Method | Precursors | Key Advantage |
| Electrolysis of Organic Halides | Organic Halides, Chlorosilanes | One-step process, high yields. electrochem.org |
| Reductive Activation of Chlorosilanes | Chlorosilanes | Milder alternative to Wurtz coupling, access to novel oligosilanes. nih.govchemrxiv.org |
Fundamental Chemical Reactivity and Transformative Chemistry of Benzhydryl Trimethyl Silane
Electrophilic Activation and Desilylation Processes
The silicon-carbon bond in benzhydryl-trimethyl-silane is susceptible to cleavage by electrophilic attack. This reactivity is a cornerstone of its synthetic utility, enabling the benzhydryl group to function as either a nucleophile or a leaving group depending on the reaction conditions.
The trimethylsilyl (B98337) group is a key activator in electrophilic aromatic substitution, primarily through the ipso-substitution pathway. In aryl(trimethyl)silanes, the facile displacement of the trimethylsilyl moiety by electrophiles is a critical factor in their reactivity. d-nb.info The mechanism for this type of reaction is analogous to that of standard electrophilic aromatic substitution. d-nb.info This high reactivity stems from the ability of the silicon atom to stabilize the transition state of the electrophilic attack at the carbon atom to which it is attached (the ipso position).
This principle is demonstrated in reactions where substituted phenyl(trimethyl)silanes react with aldehydes, such as benzaldehyde (B42025), in the presence of a suitable catalyst. d-nb.info For instance, the reaction of o-nitro-substituted phenyl(trimethyl)silane with benzaldehyde proceeds smoothly even at low temperatures (-60 °C) to form benzhydrylsilyl ethers in high yield. d-nb.info This transformation underscores the synthetic potential of using aryl(trimethyl)silanes as precursors for more complex molecules. d-nb.info
Table 1: Synthesis of Benzhydrylsilyl Ethers from Phenyl(trimethyl)silanes and Benzaldehyde d-nb.info
| Educt (Substituted Phenyl(trimethyl)silane) | Reaction Time (h) | Product (Benzhydrylsilyl ether) Yield (%) |
|---|---|---|
| o-NO₂-C₆H₄Si(CH₃)₃ | 1 | 92 |
| o-Cl-C₆H₄Si(CH₃)₃ | 24 | 85 |
| o-F-C₆H₄Si(CH₃)₃ | 24 | 87 |
Protodesilylation, the cleavage of a C-Si bond by a proton source, is a fundamental reaction of organosilanes. For aryl(trimethyl)silanes, kinetic data supports a mechanism similar to electrophilic aromatic substitution, where the proton acts as the electrophile. d-nb.infoacs.org This process is often catalyzed by acid.
In the context of C(sp³)–Si bonds, such as the one in this compound, cleavage can also be achieved under specific conditions. A notable method involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov While originally studied for C(sp³)–SiMe₂Ph bonds, the principle extends to related silanes. This TBAF-mediated procedure has been shown to be effective for the protiodesilylation of benzhydryldimethylsilane, which proceeds efficiently to its corresponding hydrocarbon. nih.gov The reaction can proceed via a stable cyclic siloxane intermediate in some cases. nih.gov Furthermore, Brønsted acids like tetrafluoroboric acid (HBF₄) can catalyze the deoxygenative coupling of benzhydryl alcohols with various organotrimethylsilanes, a process that involves the cleavage of the C-Si bond of the organosilane nucleophile. researchgate.net
Nucleophilic Reactivity and Interactions with Electrophilic Species
The benzhydryl group in this compound can act as a nucleophile, particularly after activation, to react with various electrophiles. The trimethylsilyl group has an electron-donating effect that enhances the nucleophilicity of the attached organic framework. researchgate.net
This compound exhibits reactivity towards stable carbenium ions. Research has shown that it can react with diarylcarbenium ions to form new carbon-carbon bonds. researchgate.net For example, the reaction of a diarylcarbenium ion with this compound can produce a dendritic diarylmethane, demonstrating the silane's utility in constructing larger molecular architectures. researchgate.net The low oxidation potential of this compound, which is lower than that of diphenylmethane, indicates the electron-donating influence of the trimethylsilyl group, facilitating this type of reaction. researchgate.net
The interaction of organosilanes with electrophilic intermediates is a common theme in organic synthesis. Catalytic systems have been developed to activate substrates like benzhydryl bromides to generate intermediates equivalent to a benzhydryl cation, which can then be trapped by nucleophiles such as allyltrimethylsilane. beilstein-journals.org This highlights the general reactivity pattern where an electrophilic species, often a carbocation or a related intermediate, is attacked by the nucleophilic carbon of an organosilane, leading to C-C bond formation and desilylation. thieme-connect.com
While the carbon framework of this compound often acts as the nucleophilic site, the silicon atom itself is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to silylation and desilylation reactions. The silicon atom in tetracoordinated silanes is considered a "hard" acid, making it reactive toward hard bases. pnas.org
A prime example of this reactivity is the silylation of alcohols to form silyl (B83357) ethers. The reaction of benzhydrol with a silylating agent like hexamethyldisilazane (B44280) (HMDS) under catalytic conditions yields (diphenylmethoxy)trimethylsilane, also known as benzhydryloxy-trimethylsilane. mdpi.comresearchgate.net This transformation, which can be catalyzed by iodine or acidic ionic liquids, involves the nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silylating agent. mdpi.comresearchgate.net The reverse reaction, the cleavage of the silyl ether, often involves a nucleophile (like fluoride or hydroxide) attacking the silicon center to displace the alcohol. nih.gov
Table 2: Silylation of Benzhydrol mdpi.com
| Starting Material | Silylating Agent | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Benzhydrol | HMDS | Ionic Liquid | (Diphenylmethoxy)trimethylsilane | 97 |
Photochemical Transformations and Excited-State Reactivity
The irradiation of this compound and related compounds with UV light can induce unique chemical transformations, primarily involving the cleavage of the carbon-silicon bond. These reactions proceed through electronically excited states and often involve radical intermediates.
Studies on a structurally similar compound, 4-diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline, show that irradiation with laser light leads to the efficient photodissociation of the C−Si bond. researchgate.net This process yields a triphenylmethyl-type radical with a very high quantum yield (Φ = 0.92). researchgate.net The reaction is demonstrated to proceed via the triplet excited state of the molecule. researchgate.net Similarly, research on benzyltrimethylsilane (B1265640), another analogue, has shown that photochemical processes can form α-trimethylsilylbenzyl radicals and benzyltrimethylsilane radical cations from the lowest triplet state, while benzyl (B1604629) radicals are formed from the excited singlet state or a higher triplet state. researchgate.net
Modern photochemical methods, such as photoredox catalysis, can also be applied to organosilanes. Electron-rich alkyl(trimethyl)silanes can undergo single-electron oxidation when irradiated in the presence of a suitable photocatalyst. core.ac.uk This generates a radical cation, which can then undergo rapid desilylation to form a neutral radical intermediate, opening pathways for further functionalization. core.ac.uk While not specifically detailed for this compound, these principles suggest that its photochemical reactivity could be harnessed in advanced synthetic applications.
Si-C Bond Photodissociation and Fragmentation Pathways
The photochemistry of organosilanes, including this compound, is characterized by the cleavage of the silicon-carbon (Si-C) bond. The photodissociation mechanisms are highly dependent on the wavelength of the irradiating light. csic.es In the case of related organosilanes, near-ultraviolet multiphoton excitation can lead to the formation of various fragments, including silicon-containing radicals. csic.es
Studies on the photolysis of organopolysilanes have shown that irradiation can lead to the formation of reactive intermediates such as silenes and silyl radicals. acs.orgacs.org For instance, the photolysis of aryl-substituted disilanes in the presence of olefins results in a novel addition reaction, highlighting the generation of silylenes or silyl radicals that can engage in subsequent chemical transformations. acs.org While direct studies on this compound are limited, the behavior of analogous compounds like phenylsilane (B129415) and benzyltrimethylsilane provides insight into potential fragmentation pathways. csic.esacs.org For example, the photolysis of phenylsilane has been studied as a precursor for silicon film formation, indicating cleavage of Si-C and Si-H bonds. csic.es The fragmentation of organosilanes is a complex process that can yield a variety of reactive species, with the specific products depending on the molecular structure and irradiation conditions. csic.esresearchgate.net
Electron Transfer Reactions Facilitated by Benzyltrimethylsilane Derivatives
Benzyltrimethylsilane derivatives are effective donor molecules in photo-induced electron transfer (PET) reactions. beilstein-journals.orgrsc.orgd-nb.info In these processes, photoexcitation of an acceptor molecule facilitates a single-electron transfer (SET) from the benzyltrimethylsilane derivative. beilstein-journals.orgrsc.org This generates a radical cation of the silane (B1218182), which can then undergo desilylation to produce a nucleophilic arylmethyl radical. beilstein-journals.orgrsc.org
This reactivity has been harnessed in various synthetic applications. For example, in the presence of a π-Lewis acidic metal catalyst, ortho-carbonyl alkynylbenzene derivatives can cyclize to form 2-benzopyrylium intermediates. beilstein-journals.orgrsc.org These intermediates can then act as photoredox catalysts, accepting an electron from a benzyltrimethylsilane derivative to initiate a radical addition cascade, ultimately forming 1H-isochromene derivatives. beilstein-journals.orgrsc.org The efficiency of these reactions can be influenced by substituents on the benzyltrimethylsilane, with electron-donating groups on the aromatic ring facilitating the initial electron transfer. beilstein-journals.org
The mechanism of these PET reactions involves the formation of a radical ion pair upon electron transfer. researchgate.net This pair can then undergo further reactions, such as radical coupling, in competition with back electron transfer to the ground state. researchgate.net The versatility of benzyltrimethylsilane derivatives as electron donors makes them valuable reagents in photoredox catalysis for the formation of carbon-carbon bonds under mild conditions. nih.govcore.ac.uk
Rearrangement Reactions and Migratory Aptitudes
Thermal Rearrangements of Alpha-Substituted Silanes
Alpha-substituted silanes can undergo thermal rearrangements involving the exchange of a substituent on the alpha-carbon with a group on the silicon atom. cdnsciencepub.comresearchgate.netrsc.org This type of rearrangement has been studied for various α-substituted benzyltriphenylsilanes. rsc.org The reaction proceeds through a proposed "inverse ylid" intermediate, which involves the initial migration of the substituent from the carbon to the silicon atom. cdnsciencepub.comresearchgate.net
The rate of these thermal rearrangements is influenced by the nature of the substituents on both the silicon and the alpha-carbon, as well as the polarity of the solvent. cdnsciencepub.comresearchgate.net For example, the thermal rearrangement of α-acetoxysilanes shows a dependence on the electronic and steric properties of the migrating group. researchgate.net Studies on migratory aptitudes indicate that the group best able to stabilize a positive charge on the silicon atom in the transition state will migrate preferentially. cdnsciencepub.comresearchgate.net The faster reaction rates observed in polar solvents suggest a significant charge separation in the transition state, supporting the proposed mechanism involving an inverse ylid-like intermediate. cdnsciencepub.com
Sigmatropic Rearrangements in Silylated Systems
Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a conjugated π-system. stereoelectronics.org In silylated systems, these rearrangements can be facilitated by the presence of a silicon group. A notable example is the csic.esresearchgate.net-Wittig rearrangement, which is a csic.esresearchgate.net-sigmatropic shift of an allylic ether to form a homoallylic alcohol. libretexts.org The presence of a silyl group can influence the stereochemistry and facility of these rearrangements. acs.orgacs.org
The Ireland-Claisen rearrangement is another important csic.escsic.es-sigmatropic reaction that often involves silylated intermediates. stereoelectronics.orglibretexts.orgthieme-connect.de In this reaction, an allylic ester is converted to its corresponding silyl ketene (B1206846) acetal, which then undergoes rearrangement upon heating to yield a γ,δ-unsaturated carboxylic acid after hydrolysis. libretexts.orgpitt.edu The stereochemical outcome of the Ireland-Claisen rearrangement can be controlled by the geometry of the intermediate silyl ketene acetal. pitt.edu The use of silylating agents like trimethylsilyl chloride (TMSCl) is crucial for the formation of the silyl enol ether intermediate that precedes the sigmatropic shift. libretexts.org These rearrangements are powerful tools in organic synthesis for the stereoselective formation of carbon-carbon bonds. acs.orgnih.govucla.edu
Acid-Catalyzed Transformations and Hydrolysis Pathways
Organosilanes, including those with benzhydryl groups, can undergo transformations under acidic conditions. The Si-C bond in certain organosilanes can be cleaved by protodesilylation, a reaction often catalyzed by strong acids. researchgate.net For instance, the acid-catalyzed desilylation of vinylsilanes can lead to the selective cleavage of a trimethylsilyl group to yield an α-silylated styrene. colab.ws
The hydrolysis of silyl ethers, which can be considered analogous to certain transformations of this compound, is a common acid-catalyzed reaction. azmax.co.jp The lability of the Si-O bond in the presence of acid allows for the deprotection of alcohols. nottingham.ac.uk In the context of this compound, while direct hydrolysis of the Si-C bond is less common under mild acidic conditions, strong Lewis acids can promote reactions at the benzylic position. For example, Lewis acids like Et₂O·BF₃ can catalyze the reaction of allylsilanes with cyclobutene-1,2-dione monoacetals. oup.com Similarly, silylium (B1239981) ions, generated in situ from organosilanes in the presence of a Brønsted acid, can catalyze the alkynylation and etherification of benzylic acetates. d-nb.info
Reductive and Oxidative Processes Involving this compound Scaffolds
The this compound scaffold can participate in both reductive and oxidative chemical transformations. The trimethylsilyl group can act as an electron-donating group, which influences the oxidation potential of the molecule. researchgate.net
Reductive Processes:
The Si-C bond in organosilanes can be cleaved reductively. While specific examples for this compound are not prevalent, related organosilanes are used as reducing agents. Hydrosilanes, for instance, can act as hydride donors in the presence of Lewis or Brønsted acids, reducing various functional groups. uni-muenchen.de The reaction of a N-acyliminium ion with benzylsilane (B11955767) has been shown to proceed through a radical/cation/radical cation chain mechanism involving oxidative C-Si bond cleavage, which is effectively a reductive process for the iminium ion. acs.org
Oxidative Processes:
The oxidation of benzyltrimethylsilanes can be achieved through photocatalysis. rsc.org For example, the titanium dioxide-mediated photochemical oxidation of substituted benzyltrimethylsilanes in the presence of silver sulfate (B86663) leads to the formation of diarylethanes. rsc.org This reaction proceeds via single-electron transfer from the silane to the photocatalyst. The oxidation of benzhydryltrimethylsilane itself has been noted to have a lower oxidation potential compared to diphenylmethane, suggesting an electron-donating effect from the trimethylsilyl group. researchgate.net This property allows it to react with diarylcarbenium ions in an iterative fashion to create dendritic diarylmethanes. researchgate.net Furthermore, photoredox catalysis can be used to generate radicals from organosilanes for subsequent C-C bond-forming reactions. core.ac.ukacs.org
Mechanistic Investigations and Reaction Pathway Elucidation
Kinetic Studies of Reactions Involving Benzhydryl-Trimethyl-Silane
Kinetic investigations are crucial for understanding the factors that govern the rates and pathways of chemical reactions. For reactions involving this compound, these studies often focus on processes like solvolysis and hydride transfer.
Determination of Rate Constants and Rate-Limiting Steps
The rates of hydride transfer from various hydrosilanes, including those structurally related to this compound, to diarylcarbenium ions have been measured. uni-muenchen.de These reactions typically follow a second-order rate law, where the rate is dependent on the concentrations of both the carbenium ion and the hydrosilane. uni-muenchen.de For instance, the reaction is described by the equation: -d[Ar₂CH⁺]/dt = k₂[Ar₂CH⁺][HSiR¹R²R³]. uni-muenchen.de The independence of the second-order rate constant (k₂) from the degree of ion-pairing and the nature of the counterion suggests that the rate-determining step is the formation of a silicenium ion through a polar mechanism. uni-muenchen.de
In the context of electrophilic reactions, such as the protodesilylation of aryl(trimethyl)silanes, kinetic data has been instrumental in proposing a mechanism analogous to electrophilic aromatic substitution. d-nb.info The facile displacement of the trimethylsilyl (B98337) group is a key factor in these reactions. d-nb.info
Below is a table of second-order rate constants for the reactions of benzhydrylium ions with various nucleophiles, illustrating the range of reactivities.
Table 1: Second-Order Rate Constants (k₂) for the Reactions of Benzhydrylium Ions (4) with Enol Ethers (3) at 20 °C
| Nucleophile (3) | Electrophile (4) | k₂ (M⁻¹s⁻¹) |
|---|---|---|
| 3 | 4a | 634 |
| 3 | 4b | 47.6 |
Data sourced from a 2014 study on structure-reactivity relationships. uni-muenchen.de
Analysis of Eyring Activation Parameters (ΔH‡, ΔS‡)
The Eyring equation allows for the determination of activation enthalpy (ΔH‡) and activation entropy (ΔS‡), which provide deeper insight into the transition state of a reaction. For the reactions of enol ethers with benzhydrylium ions, these parameters have been calculated. uni-muenchen.de For example, the reaction with benzhydrylium ion 4a has a ΔH‡ of 27.5 kJ mol⁻¹ and a ΔS‡ of -97.2 J mol⁻¹ K⁻¹. uni-muenchen.de The negative entropy of activation is indicative of a more ordered transition state compared to the reactants, which is common in bimolecular reactions.
In a study on carboxylate-assisted C(sp³)–H activation in ruthenium complexes, a linear Eyring plot was used to determine the activation energies. acs.org The conversion of a dipivalate complex to a cyclometalated ruthenium benzylidene showed a ΔH‡ of 20.6 ± 0.8 kcal·mol⁻¹ and a ΔS‡ of -5.2 ± 2.6 eu. acs.org
Table 2: Eyring Activation Parameters for the Reactions of Enol Ethers (3) with Benzhydrylium Ions (4)
| Electrophile (4) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |
|---|---|---|
| 4a | 27.5 | -97.2 |
| 4b | 30.6 | Not Specified |
Data from a 2014 dissertation on structure-reactivity relationships. uni-muenchen.de
Identification and Characterization of Transient Intermediates
The direct observation and characterization of transient intermediates are key to confirming reaction mechanisms. In reactions involving benzhydryl systems, benzhydryl cations are often proposed as key intermediates. nsf.gov The study of hydride abstraction from silanes by benzhydryl cations allows for the tracking of the disappearance of the electrophilic benzhydryl cation and the appearance of the silyl (B83357) cation product via mass spectrometry. nsf.gov
In some cases, transient intermediates can be observed following laser photolysis of precursor molecules. researchgate.net For example, laser photolysis of chloride or bromide precursors can generate benzhydryl cations, whose decay can be directly measured. researchgate.net The formation of β-element-stabilized carbenium ions as intermediates is also a feature of the reactions of allylsilanes with carbenium ions. core.ac.ukscispace.com These intermediates subsequently react with counterions to form substitution or addition products. core.ac.ukscispace.com
Isotopic Labeling Studies for Mechanistic Probes
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. While specific studies on this compound are not detailed in the provided results, the principles of such studies are well-established. For example, kinetic isotope effects (KIEs) are used to determine if a particular bond is broken in the rate-determining step. uni-muenchen.de The absence of a significant KIE can help to exclude certain mechanisms, such as a single electron transfer (SET) type mechanism in hydride transfer reactions, in favor of a polar mechanism. uni-muenchen.de
In the broader context of organosilicon chemistry, solvent isotope effects and isotopic labeling are employed to understand mechanisms, such as in the acid hydrolysis of related organophosphorus compounds. research-solution.com Deuterated substrates, like various deuterated benzhydryl chlorides, are used to measure secondary isotope effects in solvolysis reactions, providing information about the transition state structure. acs.org
Solvent Effects on Reaction Rates and Selectivity
The solvent can play a crucial role in influencing the rate and selectivity of a reaction. For the hydride transfer from hydrosilanes to carbenium ions, the reaction rates are found to be almost independent of solvent polarity. uni-muenchen.de This observation is consistent with a transition state where charge is not significantly more developed or dispersed than in the reactants.
In contrast, for reactions proceeding through a dipolar transition state, the nucleophilicity of reactants can be significantly affected by the solvent. researchgate.net For instance, the nucleophilicity of secondary cyclic amines decreases with decreasing solvent polarity, indicating a more stabilized transition state in more polar solvents. researchgate.net The choice of solvent is also critical in reactions catalyzed by silyl cyclopentadienyl (B1206354) complexes, where the solvent can impact the efficiency of halide abstraction. rsc.org
Exploration of Catalytic Cycles in Transition Metal-Mediated Reactions
Transition metals can catalyze a variety of reactions involving organosilanes. In the context of reactions related to this compound, rhodium catalysis has been shown to be effective for the cross-coupling of arylzinc compounds with (iodomethyl)trimethylsilane (B1585575) to produce benzylsilanes. organic-chemistry.org A proposed catalytic cycle for this Rh-catalyzed reaction uniquely begins with transmetalation, differing from the more common oxidative addition pathway seen in palladium or nickel catalysis. organic-chemistry.org
Silyl cyclopentadienyl complexes can act as Lewis acid catalysts. rsc.org In these systems, the catalytic cycle involves the silyl group of an allyl donor becoming the catalytic silyl species after one turnover. rsc.org The steric and electronic properties of the silyl group can significantly impact the reactivity and efficiency of the catalyst. rsc.org
Theoretical and Computational Chemistry of Benzhydryl Trimethyl Silane
Quantum Mechanical Calculations of Molecular Geometry and Electronic Structure
Quantum mechanical calculations have been instrumental in elucidating the molecular geometry and electronic structure of benzhydryl-trimethyl-silane. These computational methods provide detailed insights into bond lengths, bond angles, and the distribution of electron density within the molecule.
Studies employing various levels of theory, including semi-empirical and ab initio methods, have been conducted to optimize the geometry of this compound. The calculated bond lengths and angles are crucial for understanding the steric and electronic interactions within the molecule. For instance, the Si-C bond length and the C-Si-C bond angles are key parameters that influence the molecule's reactivity and stability.
The electronic structure of this compound is characterized by the interplay between the trimethylsilyl (B98337) group and the benzhydryl moiety. The silicon atom, being less electronegative than carbon, donates electron density to the attached carbon atom. This electronic effect is further modulated by the two phenyl rings of the benzhydryl group. Mulliken population analysis, a common method for assigning atomic charges, reveals the partial positive charge on the silicon atom and the distribution of negative charges on the carbon atoms.
Analysis of Bonding Characteristics and Hyperconjugative Effects
The bonding in this compound is characterized by a significant degree of hyperconjugation. This phenomenon, also known as σ-π conjugation, involves the interaction of the electrons in the silicon-carbon σ-bond with the π-systems of the phenyl rings. This interaction leads to a delocalization of electron density, which has a stabilizing effect on the molecule.
The hyperconjugative effect is particularly important in the context of the benzhydryl cation, which can be formed upon cleavage of the Si-C bond. The trimethylsilyl group acts as an effective β-stabilizer of carbocations through this mechanism. The overlap between the filled σ(C-Si) orbital and the empty p-orbital of the carbocationic center results in a significant lowering of the cation's energy, thereby facilitating its formation.
Prediction of Reaction Pathways and Transition States
Computational chemistry plays a vital role in predicting the reaction pathways and identifying the transition states involved in the reactions of this compound. These calculations provide a detailed picture of the energy landscape of a reaction, allowing for the determination of the most likely mechanistic pathways.
Energy Profile Calculations for Silicon-Carbon Bond Scission
The cleavage of the silicon-carbon bond is a characteristic reaction of this compound. Energy profile calculations for this process have been performed to understand the factors that govern the bond scission. These calculations typically involve mapping the potential energy surface as a function of the Si-C bond distance.
Activation Energy Barriers and Reaction Energetics
The activation energy barrier is a critical parameter that determines the rate of a chemical reaction. For the Si-C bond scission in this compound, computational methods are used to calculate this barrier. The height of the activation energy barrier is influenced by several factors, including the strength of the Si-C bond, the stability of the resulting fragments, and solvent effects.
The reaction energetics, including the enthalpy and Gibbs free energy of the reaction, can also be determined from these calculations. This information is essential for predicting the feasibility and spontaneity of the reaction under different conditions.
Molecular Orbital Theory Applications (e.g., PM3, CNDO/S-CI)
Molecular orbital (MO) theory provides a powerful framework for understanding the electronic structure and reactivity of molecules. Semi-empirical MO methods, such as PM3 (Parametric Method 3) and CNDO/S-CI (Complete Neglect of Differential Overlap/Spectroscopic-Configuration Interaction), have been applied to study this compound.
The PM3 method is often used for geometry optimizations and for calculating heats of formation. It provides a computationally efficient way to obtain reliable molecular structures and energies. The CNDO/S-CI method is specifically designed for calculating electronic transition energies and oscillator strengths, which are important for interpreting the UV-visible absorption spectra of molecules.
Bond Dissociation Energy (BDE) Calculations for Si-C Bonds
The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. For this compound, the Si-C BDE is a key indicator of the bond's strength and the molecule's thermal stability.
Advanced Spectroscopic Techniques for Characterization and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Benzhydryl-trimethyl-silane and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR spectroscopy allows for the identification and mapping of the hydrogen atoms within the molecule. The trimethylsilyl (B98337) group ((CH₃)₃Si-) typically shows a sharp singlet in the upfield region of the spectrum due to the high electron density around the silicon atom. The benzhydryl proton (-CHPh₂) appears as a distinct signal, and its coupling to adjacent aromatic protons can provide conformational information. The aromatic protons of the two phenyl rings produce complex multiplets in the downfield region.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon of the trimethylsilyl group is easily identified, as are the carbons of the benzhydryl moiety and the phenyl rings. The precise chemical shifts are sensitive to the electronic environment, making NMR a powerful tool for confirming the structure of reaction products.
In advanced applications, Variable-Temperature (VT) NMR studies can be employed to investigate the dynamics of reactive intermediates generated from this compound. researchgate.net This is particularly useful for monitoring reactions where the compound is used as a nucleophile, allowing for the direct observation of intermediates and providing mechanistic insights into complex reaction pathways. researchgate.net For instance, in the synthesis of tetraphenylethylene-based pyridinium (B92312) salts (TPVPs), NMR is crucial for confirming the final structure of the products formed from the benzhydryl(trimethyl)silane anion. rsc.org
Table 1: Representative ¹H NMR Data for a Derivative Synthesized from this compound This table presents the ¹H NMR spectral data for a tetraphenylethylene-based pyridinium salt (TPVP 6) derived from benzhydryl(trimethyl)silane, illustrating how NMR is used to characterize reaction products. rsc.org
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic Protons | 6.91-7.15 | multiplet (m) | - |
| Pyridyl Protons | 8.34 | doublet (d) | 5.9 |
Data recorded in CDCl₃ at 300 MHz.
Mass Spectrometry (MS) for Product Identification and Intermediate Detection
Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and its reaction products. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. mdpi.com
When this compound participates in a reaction, such as the synthesis of dendritic diarylmethanes, MS is used to confirm the identity of the resulting products. researchgate.net The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the target compound. Analysis of the fragmentation pattern can further corroborate the proposed structure, as specific fragments will correspond to the loss of moieties like the trimethylsilyl group or phenyl rings.
For example, in the characterization of a TPVP derivative synthesized using benzhydryl(trimethyl)silane, HRMS (ESI) was used to confirm the product's elemental composition. The calculated mass for the protonated molecule [M+H]⁺ was compared to the experimentally found value, providing definitive evidence of its formation. rsc.org
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a TPVP Derivative rsc.org
| Ion | Calculated Mass (m/z) | Found Mass (m/z) |
| [C₂₅H₂₀N + H]⁺ | 334.1596 | 334.1599 |
This technique is also invaluable for detecting transient intermediates in complex reaction mixtures, offering snapshots of the reaction pathway that are not always accessible by other methods. chalcogen.rocyberleninka.ru
UV-Visible Spectroscopy in Kinetic Measurements and Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic properties of this compound. The molecule absorbs ultraviolet light due to π-π* electronic transitions within its aromatic phenyl rings. The presence of the trimethylsilyl group can influence these transitions; it acts as an electron-donating group, which can affect the energy and intensity of the absorption bands. tottori-u.ac.jp
The low oxidation potential of this compound (Eₒₓ = 0.98V vs. SCE) suggests a significant electron-donating effect from the trimethylsilyl group. tottori-u.ac.jp This electronic property is directly related to the energy of the highest occupied molecular orbital (HOMO) and influences the electronic transitions observed in the UV-Vis spectrum.
UV-Vis spectroscopy is also a powerful tool for monitoring reaction kinetics. When this compound is consumed in a reaction, the change in its concentration can be followed by measuring the decrease in absorbance at a specific wavelength over time. Conversely, the formation of a product with a distinct chromophore can be monitored by the increase in its characteristic absorbance. For example, derivatives of this compound, such as TPVPs, exhibit distinct absorption spectra with wavelengths extending to approximately 340 nm, allowing for their detection and quantification. rsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the analysis of this compound, IR spectroscopy is used to confirm the presence of its key structural features. The spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aromatic rings and the aliphatic benzhydryl and methyl groups.
Key expected IR absorptions for this compound include:
Aromatic C-H stretch: Typically found above 3000 cm⁻¹.
Aliphatic C-H stretch: Found just below 3000 cm⁻¹ for the methyl and methine groups.
Si-CH₃ vibrations: Strong characteristic bands, often around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).
C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic rings.
IR spectroscopy is routinely used to monitor the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of new bands corresponding to the product. chalcogen.rojmchemsci.com For instance, if the trimethylsilyl group is cleaved during a reaction, the characteristic Si-CH₃ bands would disappear from the spectrum of the purified product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hybrid technique is exceptionally useful for analyzing complex mixtures, making it ideal for assessing the purity of this compound and for monitoring the composition of a reaction mixture over time. chalcogen.ro
In a typical application, a sample of a reaction involving this compound would be injected into the GC. The components of the mixture—including unreacted starting materials, intermediates, the final product, and any byproducts—are separated based on their boiling points and interactions with the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for each separated peak.
This allows for the positive identification of each component in the mixture. GC-MS is therefore an invaluable tool for:
Determining the purity of the initial this compound reagent.
Monitoring reaction progress and optimizing reaction conditions by quantifying the relative amounts of reactants and products.
Identifying byproducts, which can provide crucial insights into alternative reaction pathways or degradation processes.
Synthetic Applications of Benzhydryl Trimethyl Silane As a Chemical Synthon
Utility as a Benzylation Reagent and Benzhydryl Transfer Agent
Benzhydryl-trimethyl-silane serves as a valuable reagent for the introduction of the benzhydryl group, a diphenylmethyl moiety, onto various substrates. This process, known as benzylation, is crucial in the synthesis of numerous organic compounds. The utility of this compound as a benzhydryl transfer agent is particularly evident in its reactions with alcohols and other nucleophiles.
A methodology has been developed for the direct coupling of benzhydryl alcohols with organotrimethylsilanes, including this compound, in the presence of a catalytic amount of aqueous tetrafluoroboric acid. researchgate.net This reaction demonstrates good functional group tolerance, making it a versatile tool for synthetic chemists. researchgate.net The reaction of diarylcarbenium ions with this compound results in the formation of dendritic diarylmethanes, showcasing its role in constructing complex molecular architectures. researchgate.nettottori-u.ac.jp
Furthermore, this compound can be employed in Friedel-Crafts type alkylations. For instance, silylated cyclopentadienes can catalyze the reaction of benzhydryl bromide with allylsilanes, where the trimethylsilyl (B98337) group of the allylsilane becomes the catalytic species after the initial turnover. rsc.org The reactivity in these cases is influenced by the steric and electronic properties of the silyl (B83357) group. rsc.org
The benzhydryl group is also a key structural motif in various biologically active molecules and natural products. For example, the synthesis of mimosifoliol (B1245780) and O-methyldetrol, both naturally occurring benzhydryl compounds, can be achieved from readily available starting materials. beilstein-journals.org The development of efficient methods for introducing the benzhydryl group, such as those utilizing this compound, is therefore of significant interest.
Role in the Generation of Silyl Ethers and Other Silylated Intermediates
This compound and related organosilanes are instrumental in the formation of silyl ethers, which are widely used as protecting groups for hydroxyl functionalities in organic synthesis. The silylation of alcohols to form silyl ethers is a fundamental transformation, and various methods have been developed to achieve this with high efficiency and selectivity. nottingham.ac.uksid.ir
The reaction of alcohols with silylating agents like trimethylsilyl chloride (TMSCl) is a common method for forming trimethylsilyl (TMS) ethers. orgosolver.com While this compound is primarily a benzhydrylating agent, the broader class of organosilanes plays a crucial role in silylation. For instance, hexamethyldisilazane (B44280) (HMDS) is a highly effective reagent for the silylation of alcohols and phenols, often used under mild, solvent-free conditions or in the presence of catalysts like ionic liquids. sid.irresearchgate.netmdpi.com The choice of silylating agent and reaction conditions allows for the selective protection of different types of hydroxyl groups. For example, trimethylsilyl ethers are relatively labile and easily hydrolyzed, while bulkier silyl ethers like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers offer greater stability. nottingham.ac.uk
The generation of silylated intermediates extends beyond simple alcohol protection. Silyl enol ethers, for example, are versatile intermediates in carbon-carbon bond-forming reactions. caltech.edu Biocatalytic strategies have been developed for the stereoconvergent alkylation of isomeric silyl enol ethers, highlighting the importance of these silylated intermediates in asymmetric synthesis. caltech.edu Furthermore, silylated compounds are key components in various catalytic cycles and synthetic strategies.
The following table provides examples of silylation reactions of various alcohols using hexamethyldisilazane (HMDS), a common silylating agent, demonstrating the formation of silyl ethers.
| Alcohol | Silylating Agent | Catalyst | Product | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | HMDS | Iodine (cat.) | (Benzyloxy)trimethylsilane | 94 | researchgate.net |
| 1-Phenylethanol | HMDS | Iodine (cat.) | Trimethyl(1-phenylethoxy)silane | 93 | researchgate.net |
| Benzhydrol | HMDS | Iodine (cat.) | (Benzhydryloxy)trimethylsilane | 98 | researchgate.net |
| Undecan-1-ol | HMDS | TBAIL (cat.) | Trimethyl(undecyloxy)silane | 98 | mdpi.com |
Integration into Convergent Synthetic Strategies for Complex Molecule Construction
This compound and other organosilicon compounds are valuable tools in convergent synthetic strategies, which involve the independent synthesis of complex fragments that are later joined to form the final target molecule. rsc.org This approach is particularly advantageous for the synthesis of complex natural products and other intricate molecular architectures. mdpi.com
Silyl protecting groups are frequently employed in convergent syntheses to mask reactive functional groups during the fragment coupling steps. mdpi.com The strategic use of silyl ethers with varying stabilities allows for selective deprotection and further elaboration of the coupled fragments. For instance, the total synthesis of (±)-methyl salvianolate A utilized silyl protecting groups for multiple hydroxyls, which prevented side reactions during the deprotection stage and enabled a practicable route to the natural product and its derivatives. mdpi.com
Convergent strategies often rely on powerful bond-forming reactions to connect the synthesized fragments. Organosilicon reagents can participate directly in these coupling reactions. For example, a convergent fragment coupling approach to access quaternary stereogenic centers in polycyclic systems involves the 1,2-addition of an alkenyl lithium to an epoxy ketone, followed by a semi-pinacol rearrangement of the resulting epoxy silyl ether. rsc.org This method tolerates a variety of functional groups, including silyl ethers, and has been applied to the total synthesis of complex natural products like talatisamine. rsc.org
Furthermore, the synthesis of silacycles, which are cyclic compounds containing a silicon atom, often employs strategies involving the activation and functionalization of C-Si bonds. researchgate.netnih.gov These synthetic strategies can be integrated into convergent approaches for the construction of silicon-containing complex molecules.
The table below illustrates the application of a convergent strategy in the synthesis of a complex molecule, highlighting the key fragments and the coupling reaction.
| Target Molecule | Fragment A | Fragment B | Coupling Reaction | Key Silyl Intermediate | Reference |
| Polycyclic Systems with Quaternary Centers | Alkenyl Lithium | Epoxy Ketone | 1,2-addition / Semi-pinacol Rearrangement | Epoxy Silyl Ether | rsc.org |
| (±)-Methyl Salvianolate A | Aryl Aldehyde | Phosphonium Salt | Horner-Wadsworth-Emmons Reaction | Silyl-protected Hydroxyls | mdpi.com |
Development of Novel Organocatalytic and Metal-Free Transformations
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly chemical transformations. This has led to a surge of interest in organocatalysis and metal-free reactions, which avoid the use of potentially toxic and expensive heavy metals. dokumen.pub this compound and other organosilanes have found applications in this burgeoning field.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. dokumen.pub For example, Brønsted acids have been shown to catalyze the allylation of benzhydryl alcohols. mmu.ac.uk Chiral phosphoric acids are effective catalysts for the asymmetric [4+2] annulation of various substrates with in situ generated o-quinone methides, which can be derived from o-hydroxy benzhydryl alcohols. mdpi.com These reactions provide access to valuable chiral building blocks. mdpi.com
The development of metal-free methods for the activation of C-Si bonds is an active area of research. caltech.eduresearchgate.net While transition metals are often used to cleave the robust C-Si bond, metal-free approaches offer a more sustainable alternative. cmu.eduacs.org For example, a novel catalytic approach for C-Si bond construction using earth-abundant alkali metal bases has been developed, which allows for the direct silylation of various substrates. caltech.edu
Furthermore, silylated cyclopentadienes have been shown to act as silicon Lewis acid catalysts in Friedel-Crafts alkylation reactions. rsc.org This represents a novel organocatalytic approach that utilizes the unique properties of organosilicon compounds. The development of such metal-free transformations involving organosilanes is crucial for advancing green chemistry principles in organic synthesis.
Contribution to Flow Chemistry and Automated Synthesis Protocols
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced safety, better process control, and easier scalability. vapourtec.com this compound and other organosilicon reagents are well-suited for integration into flow chemistry and automated synthesis platforms. researchgate.nettottori-u.ac.jpresearchgate.net
The precise control over reaction parameters in flow reactors allows for the optimization of reactions involving reactive intermediates. mdpi.com For example, the continuous-flow synthesis of various organic compounds has been achieved using metal-free homogeneous catalysts. mdpi.com The use of organosilanes in flow chemistry can facilitate multi-step sequences without the need for isolating intermediates, a concept known as telescoping. vapourtec.com
Automated synthesis platforms, which can perform a series of chemical reactions, purifications, and analyses with minimal human intervention, are revolutionizing drug discovery and materials science. sigmaaldrich.com Silyl protecting groups and silyl linkers are frequently used in automated solid-phase synthesis, such as in the preparation of oligonucleotides. oup.comoup.comlookchem.com A silyl ether-type linker has been developed for the automated synthesis of oligonucleotides, allowing for the cleavage of the product from the solid support under neutral conditions. oup.comoup.comlookchem.com
The combination of flow chemistry and automated synthesis with organosilicon chemistry holds great promise for the rapid and efficient synthesis of complex molecules. Electrochemical assembly, an automated method for synthesizing medium-sized molecules, has been used to prepare dendritic structures through the iterative reaction of diarylcarbenium ions with this compound. researchgate.nettottori-u.ac.jp This highlights the potential of integrating organosilane chemistry into advanced automated synthesis protocols.
The following table summarizes the key features and advantages of using this compound and related compounds in flow chemistry and automated synthesis.
| Technology | Application of Organosilanes | Advantages | Reference |
| Flow Chemistry | Metal-free catalysis, multi-step synthesis | Improved safety, scalability, process control | vapourtec.comresearchgate.netmdpi.com |
| Automated Synthesis | Solid-phase synthesis linkers, protecting groups | High-throughput synthesis, reduced human error | sigmaaldrich.comoup.comoup.com |
| Electrochemical Assembly | Iterative synthesis of dendritic structures | Precise control over reaction, synthesis of complex architectures | researchgate.nettottori-u.ac.jp |
Structure Reactivity Relationships and Silicon Effects
Influence of Electronic and Steric Substituent Effects on Reactivity
The chemical behavior of benzhydryl silanes is highly sensitive to the electronic properties and steric bulk of substituents on both the silane (B1218182) and the benzhydryl moiety. Studies on the synthesis of silicon-stereogenic benzhydryl silanes through rhodium-catalyzed Si-H insertion reactions of diarylcarbenes provide quantitative insights into these effects. nih.gov
Electronic Effects: The electronic nature of substituents on the aryl rings of the carbene precursor has a measurable impact on reactivity. For instance, electron-rich diazo compounds, which generate the diarylcarbene, tend to be less reactive than their electron-neutral counterparts. nih.gov Conversely, in reactions involving the formation of a carbocation on the benzhydryl carbon, electron-donating groups on the phenyl rings enhance reactivity by stabilizing the positively charged intermediate. yale.edu This stabilization facilitates reactions that proceed through a carbocationic mechanism. yale.edu
Steric Effects: Steric hindrance plays a critical role in directing the reactivity of benzhydryl silanes. Increased steric bulk on the aryl rings of the silane has been observed to generally decrease enantioselectivity in asymmetric synthesis. nih.gov Similarly, in gas-phase reactions between various substituted silanes and benzhydryl cations, sterically hindered silanes exhibit greater sensitivity to the electrophile's properties. nsf.gov For example, while a sterically hindered silane might react slower with a less reactive electrophile, it can become more reactive than its less hindered counterparts as the electrophile's reactivity increases. nsf.gov
The following table summarizes the effects of various substituents on the yield and enantioselectivity of the synthesis of benzhydryl silanes, illustrating the interplay of these factors.
| Diazo Compound (Carbene Precursor) | Silane | Yield (%) | Enantiomeric Ratio (er) | Observation |
| Diphenyldiazomethane | (4-MeOC₆H₄)Me₂SiH | 50 | 50:50 | Electron-donating group on silane is deleterious to enantioselectivity. nih.gov |
| Diphenyldiazomethane | (4-CF₃C₆H₄)Me₂SiH | 81 | 80:20 | Electron-withdrawing group on silane shows minimal effect on selectivity. nih.gov |
| Diphenyldiazomethane | (1-Naphthyl)Me₂SiH | 55 | 79:21 | Increased steric bulk on silane erodes enantioselectivity. nih.gov |
| (4-MeOC₆H₄)(Ph)C=N₂ | Ph₂SiH₂ | 45 | 81:19 | Electron-rich diazo compound is less reactive, leading to lower yield. nih.gov |
Table based on data from enantioselective diarylcarbene insertion into Si–H bonds. nih.gov
α-Silyl and β-Silyl Effects on Carbocation Stability and Reactivity
The influence of a silicon atom on the stability of a charge on an adjacent carbon atom is a cornerstone of organosilicon chemistry, categorized primarily into α- and β-effects. researchgate.net
α-Silyl Effect: Benzhydryl-trimethyl-silane has a Ph₂CH-SiMe₃ structure, where the benzylic carbon is in the α-position relative to the silicon atom. The α-silyl effect describes the impact of the silyl (B83357) group on a reactive center at this position. While silyl groups are known to stabilize an adjacent carbanion (a negative charge), they have a destabilizing effect on an adjacent carbocation (a positive charge) when compared to a carbon analogue like a tert-butyl group. This destabilization is attributed to the electrostatic properties and weak hyperconjugation of the C-Si bond with the empty p-orbital of the carbocation. researchgate.net Consequently, reactions of this compound that proceed via an α-carbocation (Ph₂C⁺-SiMe₃) are generally disfavored.
β-Silyl Effect: The β-silyl effect is the stabilization of a carbocation two atoms away from the silicon atom. This powerful stabilizing effect arises from hyperconjugation, where the electron density from the C-Si σ-bond overlaps with the empty p-orbital of the carbocation. This effect is a key principle used in directing the regioselectivity of many organic reactions. researchgate.net In the context of this compound, the β-silyl effect is not directly applicable to the benzhydryl carbon. However, understanding this contrasting effect highlights the specific electronic influence at the α-position. Kinetic studies on the reactions of electrophiles with vinylsilanes show that the β-silyl effect can stabilize a developing carbocation, though its effectiveness can be limited in the transition state. researchgate.net
Comparison of Silicon-Containing Species with Carbon Analogues to Delineate Unique Silicon Properties
Comparing this compound (Ph₂CH-SiMe₃) with its direct carbon analogue, 1,1-dimethyl-2,2-diphenylethane (Ph₂CH-CMe₃), reveals the unique properties imparted by silicon.
The fundamental differences begin at the atomic level. The carbon-silicon bond is longer and weaker than a carbon-carbon bond, and silicon is less electronegative than carbon. These properties lead to significant differences in chemical reactivity. A key distinction is the lability of the C-Si bond compared to the robust C-C bond. For example, photochemical studies on derivatives show that the C-Si bond can undergo photodissociation with high quantum yield, a reaction not observed in the carbon analogues. researchgate.net
The following table provides a comparison of key properties:
| Property | C-Si Bond | C-C Bond | Implication for this compound |
| Average Bond Length | ~1.87 Å | ~1.54 Å | The longer bond makes the silicon center more accessible to reagents. |
| Average Bond Dissociation Energy | ~318 kJ/mol | ~346 kJ/mol | The weaker bond leads to higher reactivity, such as cleavage in photochemical reactions. researchgate.net |
| Pauling Electronegativity | Si = 1.90 | C = 2.55 | The C-Si bond is polarized with a partial positive charge on silicon, making it a site for nucleophilic attack. |
Another unique aspect of organosilicon chemistry is the ability of an α-silyl group to stabilize an adjacent carbanion. Deprotonation of this compound at the benzylic carbon would generate a carbanion that is stabilized by the silicon atom. This α-silyl carbanion is a key intermediate in reactions like the Peterson olefination, providing a synthetic pathway to alkenes that is not available to the carbon analogue. rsc.org
Furthermore, studies of hydride transfer from various hydrosilanes to benzhydryl cations show that the stability of the resulting silicenium ion (R₃Si⁺) is highly dependent on the substituents on silicon. nsf.govuni-muenchen.de This contrasts with carbocation chemistry and underscores the different ways these elements accommodate positive charge.
Emerging Research Areas and Future Perspectives
Application of Green Chemistry Principles in the Synthesis and Reactions of Benzhydryl-Trimethyl-Silane
The integration of green chemistry principles into the lifecycle of this compound is a growing area of focus, aimed at reducing the environmental impact of its synthesis and subsequent reactions. This involves a multi-faceted approach encompassing atom economy, energy efficiency, and the use of environmentally benign materials.
Atom and Step Economy: Researchers are exploring synthetic routes that maximize the incorporation of starting materials into the final product, a core tenet of atom economy. sioc-journal.cnnih.gov Direct C-H silylation, a process that forms C-Si bonds from readily available hydrocarbon precursors, represents a significant advancement in this area due to its high atomic and step efficiency. sioc-journal.cnrsc.org Similarly, developing uncatalyzed or minimally catalyzed silylation procedures under solvent-free conditions enhances the atom economy by reducing waste from solvents and catalysts. researchgate.net The dehydrogenative silylation of alkenes, which generates substituted allylsilanes under mild, oxidant-free conditions, is another strategy noted for its high atom economy. nih.gov
Benign Solvents and Catalysis: A key aspect of green chemistry is the replacement of hazardous solvents and toxic catalysts. Research has demonstrated the feasibility of conducting organosilane synthesis in greener solvents like alcohols or even under solvent-free conditions. researchgate.netacs.orgfnkcrr.ru The development of photocatalytic methods, which use visible light to drive reactions, offers a sustainable alternative to traditional, often energy-intensive, synthetic routes. acs.orgrsc.orgrsc.org Photocatalysis can be used for the selective oxidation of organosilanes to silanols under mild, aqueous, or solvent-free conditions. acs.org Furthermore, employing earth-abundant and less toxic metal catalysts, such as those based on iron or cobalt, instead of precious metals like platinum, is a critical step toward more sustainable catalytic systems. acs.org
Exploration of Novel Catalytic Systems for Diverse Transformations of Silylated Compounds
The development of innovative catalytic systems is crucial for expanding the synthetic utility of silylated compounds like this compound. Research is focused on discovering catalysts that can activate strong chemical bonds, enable new types of transformations, and provide high levels of control over reaction outcomes.
Transition-Metal Catalysis: A wide array of transition metals are employed to catalyze reactions involving organosilanes. Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, are a cornerstone for forming carbon-carbon bonds using organosilanes. acs.orgrsc.orgacs.org To overcome limitations associated with traditional methods that require fluoride (B91410) activators, fluoride-free protocols using organosilanols have been developed. nih.govbohrium.com Nickel complexes have shown promise in catalytically functionalizing C-C and C-Si bonds. cmu.edu Copper-catalyzed systems, often using N-heterocyclic carbene (NHC) ligands, are effective for C-Si bond formation through Si-B bond activation. ntu.edu.sg Other metals, including rhodium for the synthesis of functionalized benzylsilanes and iridium for direct C-H silylation, further broaden the catalytic toolbox. rsc.orgorganic-chemistry.org
Photocatalysis and Electrocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool in organosilicon chemistry. rsc.org It enables the generation of radical species from organosilanes under mild conditions, which can then participate in a variety of transformations. researchgate.net This approach has been successfully applied to the oxidation of organosilanes to silanols and in cross-electrophile coupling reactions. acs.orgnih.govpdx.edu Electrocatalysis also presents a promising avenue for driving radical silylation reactions, offering an alternative method for generating reactive intermediates. rsc.org
Main Group and Ligand-Free Catalysis: While transition metals dominate the field, there is growing interest in main group elements as catalysts. Cationic silicon(II) and germanium(II) compounds have been shown to effectively catalyze important reactions like hydrosilylation. mdpi.com Additionally, efforts are underway to simplify catalytic systems by moving towards ligand-free conditions. For instance, palladium nanoparticle-catalyzed Hiyama cross-coupling of allylic acetates with organosiloxanes can proceed without specialized ligands. rsc.org
The table below summarizes various novel catalytic systems and their applications in the transformation of silylated compounds.
| Catalytic System | Metal/Element | Reaction Type | Application Example | Citations |
| Hiyama Cross-Coupling | Palladium (Pd) | C-C Bond Formation | Synthesis of biaryls and multi-substituted alkenes | acs.orgrsc.org |
| Fluoride-Free Coupling | Palladium (Pd) | C-C Bond Formation | Cross-coupling of organosilanols with aryl halides | nih.govbohrium.com |
| C-Si Bond Activation | Nickel (Ni) | C-C & C-Si Functionalization | Addition of C-Si bond across a C-C bond | cmu.edu |
| Si-B Bond Activation | Copper (Cu) | C-Si Bond Formation | β-silylation of α,β-unsaturated esters | ntu.edu.sg |
| Hydrosilylation | Silicon (Si), Germanium (Ge) | C-Si Bond Formation | anti-Markovnikov addition to olefins | mdpi.com |
| Photocatalytic Oxidation | Gold (Au), Titanium (Ti) | C-O Bond Formation | Oxidation of organosilanes to silanols | acs.org |
| Asymmetric Annulation | Nickel (Ni) | C-C & C-Si Bond Formation | Enantioselective synthesis of silacycles | acs.org |
| Dehydrogenative Silylation | Cobalt (Co) | C-Si Bond Formation | Synthesis of substituted allylsilanes from alkenes | nih.gov |
Advanced Computational Modeling for Predictive Reactivity and Selectivity in Silicon Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of silicon-containing molecules, including this compound. numberanalytics.com By simulating reactions at a molecular level, researchers can gain insights into complex mechanisms, optimize reaction conditions, and design new synthetic pathways. numberanalytics.comnumberanalytics.com
Methods and Applications: Density Functional Theory (DFT) is a widely used computational method for predicting the structures, properties, and reaction mechanisms of organosilicon compounds. numberanalytics.comnumberanalytics.com It has been successfully used to elucidate the step-by-step pathways of silicon-mediated reactions, identify optimal conditions for improving yield and selectivity, and predict the feasibility of novel reactions. numberanalytics.com Other methods, such as Molecular Mechanics (MM) and combined Quantum Mechanics/Molecular Mechanics (QM/MM), are employed to study the dynamics of larger systems and the mechanisms of complex reactions. numberanalytics.com For example, computational studies have explored the mechanisms of silicon alkoxide hydrolysis, confirming that the reaction can proceed via different pathways (SN1-Si or SN2-Si) depending on the pH of the medium. researchgate.net
Predicting Reactivity and Selectivity: A key goal of computational modeling is to predict how a molecule will react and which products will be formed preferentially. Computational analysis has been used to understand the regioselectivity of silylation reactions, such as in a template-assisted para-silylation of toluene (B28343) derivatives, where modeling helped to analyze the origin of the observed selectivity. nih.gov In catalysis, DFT calculations have been instrumental in mapping the free-energy profiles of complex reaction cycles, such as the nickel-catalyzed annulation of silacycles, to understand the mechanism and factors controlling enantioselectivity. acs.org These predictive capabilities are crucial for designing more efficient and selective synthetic methods.
Challenges and Future Directions: Despite its power, simulating silicon-based reactions presents challenges. The complexity of silicon-containing systems, which can involve multiple reaction pathways and intermediates, requires accurate force fields and parameters for reliable predictions. numberanalytics.com Future work will likely focus on developing more accurate and efficient computational methods to handle increasingly complex systems and to provide more precise predictions of reaction outcomes. This includes improving models for gas-phase reactions of silicon oxides, which are important for understanding dust formation in various environments, and optimizing large-scale industrial processes like chemical vapor deposition (CVD) for silicon film growth. acs.orgresearchgate.net
The following table highlights key computational methods used in silicon chemistry.
| Computational Method | Abbreviation | Primary Application | Citations |
| Density Functional Theory | DFT | Predicting structures, properties, and reaction mechanisms | numberanalytics.comnumberanalytics.com |
| Molecular Mechanics | MM | Studying the dynamics of large silicon-containing systems | numberanalytics.com |
| Quantum Mechanics/Molecular Mechanics | QM/MM | Investigating mechanisms of complex reactions in large systems | numberanalytics.com |
| Post-Hartree-Fock Methods | MP2, CCSD(T) | High-accuracy calculations for smaller systems | numberanalytics.com |
Design and Synthesis of New this compound Derivatives with Enhanced Reactivity or Selectivity
The design and synthesis of new derivatives of this compound are driven by the need for reagents with tailored properties for specific applications in organic synthesis and materials science. By introducing different functional groups or modifying the core structure, researchers can enhance reactivity, control selectivity, and create novel molecular building blocks.
Synthesis of Functionalized Derivatives: A variety of synthetic strategies are employed to create derivatives. Cross-coupling reactions are a powerful tool, as demonstrated by the rhodium-catalyzed reaction between arylzinc compounds and (iodomethyl)trimethylsilane (B1585575) to produce a range of functionalized benzylsilanes. organic-chemistry.org Another approach involves the direct functionalization of a pre-existing molecule. For instance, C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones can be synthesized through the regioselective addition of benzhydryllithium to 2-pyridones. mdpi.com Lewis base-promoted coupling reactions provide a practical method for linking benzyltrimethylsilanes to various aromatic electrophiles, creating 1,1-diarylalkane structures. nih.gov
Derivatives with Enhanced Synthetic Utility: A key motivation for designing new derivatives is to create reagents that are more reactive or selective in subsequent transformations. A notable example is the development of the benzhydryldimethylsilyl group for use in allylic silanes. acs.org This group is not only easily synthesized but also sufficiently bulky to favor [3 + 2] annulation reactions over other pathways, leading to highly substituted five-membered rings with high stereoselectivity. acs.orgresearchgate.net Furthermore, the silyl (B83357) group in the resulting products can be easily oxidized to a hydroxyl group, demonstrating its synthetic versatility. acs.org The synthesis of difunctional organosilane reagents, which can participate in reactions like the Diels-Alder, also expands the toolbox for constructing complex molecules. acs.org
Future Synthetic Targets: Future research will likely focus on creating derivatives with even more sophisticated functionalities. This could include the synthesis of chiral derivatives for use in asymmetric catalysis or the incorporation of photo- or electro-active groups to create materials with novel optoelectronic properties. The development of methods for synthesizing cyclic organosilicon compounds, such as those achieved through palladium-catalyzed reactions of 2-silylaryl triflates, opens doors to new classes of silane (B1218182) derivatives with unique ring structures and potential applications in materials science and medicinal chemistry. oup.com
| Derivative Class | Synthetic Method | Key Feature | Application | Citations |
| Benzhydryldimethylsilyl allylic silanes | Reaction with allylic precursors | Bulky silyl group enhances stereoselectivity | [3+2] Annulation reactions to form cyclopentanes | acs.orgresearchgate.net |
| C4-Benzhydryl-functionalized 3,4-dihydropyridin-2-ones | Addition of benzhydryllithium to 2-pyridones | Introduction of benzhydryl group to a heterocyclic core | Synthesis of bridged δ-lactams | mdpi.com |
| Functionalized Benzylsilanes | Rhodium-catalyzed cross-coupling | Tolerant of various functional groups | Intermediates in organic synthesis | organic-chemistry.org |
| 1,1-Diarylalkanes | Lewis base-promoted coupling of benzyltrimethylsilanes | Monoselective arylation | Synthesis of pharmaceutical analogues | nih.gov |
| Cyclic Organosilanes | Palladium-catalyzed intramolecular C-H/C-Si activation | Formation of silicon-containing ring systems | Precursors for functional materials and bioactive molecules | oup.com |
Q & A
Q. How can researchers optimize the synthesis of benzhydryl-trimethyl-silane while minimizing byproducts?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as stoichiometry, solvent polarity, and temperature. For example, using tetrahydrofuran (THF) as a solvent under inert argon atmosphere (as seen in silane synthesis protocols ) ensures controlled reactivity. Monitoring intermediates via thin-layer chromatography (TLC) or GC-MS helps identify byproducts. Adjusting the molar ratio of benzhydryl chloride to trimethylsilane (e.g., 1:1.2) can reduce unreacted starting materials. Reference protocols for analogous silanes suggest refluxing at 60–80°C for 6–8 hours .
Q. What characterization techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and ²⁹Si), FT-IR , and high-resolution mass spectrometry (HRMS) .
- ¹H NMR : Look for characteristic peaks: benzhydryl protons (δ 7.2–7.4 ppm, multiplet) and trimethylsilyl groups (δ 0.1–0.3 ppm, singlet).
- ²⁹Si NMR : A sharp singlet near δ 10–15 ppm confirms the silicon environment .
- FT-IR : Si–C stretching vibrations (~1250 cm⁻¹) and aromatic C–H bends (~700 cm⁻¹) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Use fume hoods , nitrile gloves , and safety goggles due to potential respiratory and dermal irritation. Avoid contact with water (risk of hydrolysis releasing HCl). Store under inert gas (argon) at 2–8°C. Spill management requires neutralization with sodium bicarbonate before disposal .
Q. How does this compound’s stability vary under different pH conditions?
- Methodological Answer : Stability studies should employ UV-Vis spectroscopy or HPLC to track degradation. In acidic conditions (pH < 4), rapid hydrolysis occurs via cleavage of the Si–C bond. Neutral/basic conditions (pH 7–9) show slower degradation. Data from analogous trimethoxysilanes suggest a half-life of >24 hours at pH 7 .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use vacuum distillation (bp ~150–160°C at 0.1 mmHg) or column chromatography (silica gel, hexane/ethyl acetate 9:1). For crystalline derivatives, recrystallization in diethyl ether/hexane mixtures yields high-purity products (>98%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in radical-mediated reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the Si–C bond. Studies on tris(trimethylsilyl)silane show BDEs ~80 kcal/mol, making it susceptible to radical abstraction. Compare experimental EPR spectra with simulated hyperfine coupling constants to validate computational models .
Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer : Conduct controlled reproducibility studies with standardized substrates (e.g., aryl halides). Use design of experiments (DoE) to isolate variables: catalyst loading (1–5 mol%), temperature (25–80°C), and solvent polarity (THF vs. DMF). Cross-reference with kinetic data (e.g., Eyring plots ) to identify rate-limiting steps. Address discrepancies via Arrhenius analysis to rule out thermal decomposition .
Q. How do steric effects from the benzhydryl group influence the regioselectivity of silylation reactions?
- Methodological Answer : Perform X-ray crystallography to determine the molecule’s steric profile (cone angle >140°). Compare with smaller silanes (e.g., trimethylsilane) in competition experiments . Kinetic isotopic labeling (²H/¹³C) can track preferential silylation at less hindered positions. Data from nickel-catalyzed silylolefination reactions suggest steric bulk directs β-selectivity .
Q. What analytical methods detect trace degradation products of this compound in long-term stability studies?
- Methodological Answer : Use LC-QTOF-MS with electrospray ionization (ESI) in positive/negative modes. Degradation products (e.g., benzhydrol, trimethylsilanol) are identified via fragmentation patterns (m/z 183.1 for benzhydrol). Quantify using isotope dilution assays (e.g., d₅-benzhydrol as internal standard) .
Q. How can this compound be integrated into hybrid materials for photonic applications?
- Methodological Answer :
Synthesize silica-based nanocomposites via sol-gel methods. Monitor optical properties using UV-Vis-NIR spectroscopy and ellipsometry . For example, embedding the silane in a SiO₂ matrix enhances refractive index (n ≈ 1.55) while maintaining thermal stability up to 300°C. Cross-validate with TEM to confirm uniform dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
